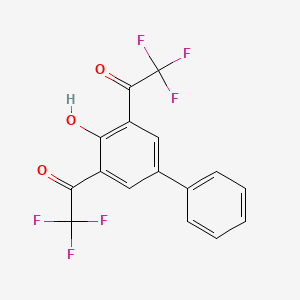

4-Phenyl-2,6-bis(trifluoroacetyl)phenol

Description

Overview of Polyfluorinated Aromatic Systems in Chemical Research

Polyfluorinated aromatic systems are a cornerstone of modern materials science and medicinal chemistry. The introduction of fluorine atoms into an aromatic ring can dramatically alter its electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly influence the reactivity of the aromatic core, often rendering it more susceptible to nucleophilic attack and modifying the acidity of appended functional groups. These characteristics are harnessed in the design of advanced polymers, liquid crystals, and a wide array of pharmaceutical agents. The presence of multiple fluorine atoms, as seen in the trifluoroacetyl groups of the title compound, imparts a unique and powerful electronic profile to the molecule.

Historical Perspectives on the Synthesis and Reactivity of Bis(trifluoroacetyl)phenols

The synthesis of acylated phenols has a rich history, with the Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, being a foundational method. sigmaaldrich.combyjus.comkhanacademy.org However, the direct acylation of phenols has historically presented challenges. Phenols can undergo O-acylation to form esters in addition to the desired C-acylation, and the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. google.comcurlyarrows.com

Early methods to circumvent these issues often involved protecting the hydroxyl group as an ether before acylation, followed by a deprotection step. google.com The Fries rearrangement of phenolic esters, another historical method, provides a route to acylphenols but often yields a mixture of ortho and para isomers. curlyarrows.com The development of more selective and efficient acylation methods has been a continuous pursuit. The use of stronger acids or alternative catalysts has been explored to favor C-acylation. For instance, the use of polyphosphoric acid has been shown to facilitate the acylation of phenols with carboxylic acids. researchgate.net

The introduction of trifluoroacetyl groups into aromatic systems, a more modern development, has been facilitated by the availability of potent acylating agents like trifluoroacetic anhydride (B1165640). The highly electrophilic nature of the trifluoroacetyl cation generated from this anhydride allows for the acylation of even deactivated aromatic rings. While specific historical accounts of the synthesis of 2,6-bis(trifluoroacetyl)phenols are not extensively documented in early literature, the principles governing their formation are rooted in these fundamental studies of phenol (B47542) acylation.

Current Research Landscape and Rationale for Investigating 4-Phenyl-2,6-bis(trifluoroacetyl)phenol

Current research into complex fluorinated phenols is driven by the quest for molecules with tailored properties for specific applications. The rationale for investigating this compound stems from the confluence of its structural motifs:

Polyfluorination: The two trifluoroacetyl groups are powerful electron-withdrawing substituents, which are expected to significantly increase the acidity of the phenolic proton and influence the electron density of the aromatic rings.

Biphenyl (B1667301) Core: The biphenyl structure provides a rigid and extended aromatic system, which is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and biologically active molecules. acs.org

Ortho-Substitution Pattern: The placement of the bulky and electron-withdrawing trifluoroacetyl groups ortho to the hydroxyl group is likely to impose steric hindrance and create a unique chemical environment around the phenolic proton, potentially leading to interesting hydrogen bonding capabilities and selective reactivity.

The combination of these features suggests that this compound could be a valuable building block for the synthesis of novel polymers with high thermal stability and specific dielectric properties, or as a ligand for metal catalysts. Its highly acidic nature could also be exploited in catalysis or as a proton source in various chemical transformations.

Conceptual Framework for Chemical Research on Complex Fluorinated Phenols

The investigation of complex fluorinated phenols like this compound relies on a well-established conceptual framework. A plausible synthetic approach would involve the Friedel-Crafts acylation of 4-phenylphenol (B51918). researchgate.net Given the presence of the activating hydroxyl group and the phenyl substituent, the reaction with a powerful acylating agent like trifluoroacetic anhydride in the presence of a suitable Lewis acid or a strong Brønsted acid catalyst would be a logical starting point. The regioselectivity of the diacylation to the 2- and 6-positions would be directed by the ortho,para-directing nature of the phenolic hydroxyl group.

The characterization of such a complex molecule would heavily rely on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be indispensable for confirming the structure and elucidating the electronic environment of the different nuclei. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum would be especially informative about the electronic effects of the trifluoroacetyl groups.

Further research would likely explore the reactivity of the phenolic hydroxyl group, such as its acidity (pKa), and its potential to act as a nucleophile in etherification or esterification reactions, although the steric hindrance from the ortho trifluoroacetyl groups might temper its reactivity. The reactivity of the aromatic rings towards further electrophilic or nucleophilic substitution would also be a key area of investigation, with the strong deactivating effect of the trifluoroacetyl groups expected to play a dominant role.

Structure

3D Structure

Properties

Molecular Formula |

C16H8F6O3 |

|---|---|

Molecular Weight |

362.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |

InChI |

InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H |

InChI Key |

NVHGHMCNXKJLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Strategic Derivatization

Established Synthetic Pathways to 4-Phenyl-2,6-bis(trifluoroacetyl)phenol

Traditional synthesis of this compound relies on multi-step sequences that begin with either pre-functionalized cyclic precursors or direct modification of a phenol (B47542) scaffold. These methods are foundational, though they may present challenges in terms of regioselectivity and reaction conditions.

One established conceptual pathway begins with the aromatization of a substituted cyclohexanone (B45756). This approach leverages the commercially available starting material, 4-phenylcyclohexanone (B41837), to construct the core phenolic ring. sigmaaldrich.com

The key transformation in this sequence is the dehydrogenation of the cyclohexanone ring to form the aromatic phenol. This is typically achieved through catalytic dehydrogenation at elevated temperatures. A common catalyst for this process is palladium on carbon (Pd/C). The reaction involves the removal of hydrogen atoms to form the stable aromatic system, converting the 4-phenylcyclohexanone intermediate into 4-phenylphenol (B51918). While this method is a valid synthetic strategy for creating the 4-phenylphenol backbone, the subsequent di-trifluoroacetylation would be required to yield the final product.

A more direct and widely utilized approach is the electrophilic aromatic substitution on 4-phenylphenol. This method involves a Friedel-Crafts acylation reaction, where two trifluoroacetyl groups are installed onto the phenol ring.

The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring. researchgate.net The hydroxyl (-OH) group is a potent activating group and an ortho-, para- director. researchgate.net In 4-phenylphenol, the para position is blocked by the phenyl substituent. Consequently, electrophilic attack is directed exclusively to the two ortho positions (C2 and C6), leading to the desired 2,6-disubstituted product.

Development of Novel and Efficient Synthetic Protocols

To overcome the limitations of traditional methods, which can involve harsh conditions and stoichiometric amounts of catalysts, research has shifted towards developing more advanced and efficient synthetic protocols. digitellinc.com These new methodologies prioritize catalytic efficiency, sustainability, and process optimization.

The Friedel-Crafts acylation of phenols is heavily dependent on the catalyst used to promote the reaction. researchgate.netajptr.com While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can generate significant waste. digitellinc.com Modern approaches focus on more potent and recyclable catalytic systems.

Brønsted Acids: Superacids such as trifluoromethanesulfonic acid (TfOH) have emerged as superior catalysts for acylation reactions. researchgate.net TfOH can effectively catalyze both C-acylation (on the ring) and O-acylation (on the hydroxyl group), with the outcome controllable by the reaction conditions. researchgate.net For the synthesis of this compound, conditions would be optimized to favor the more thermodynamically stable C-acylated product.

Heterogeneous Catalysts: The use of solid-state catalysts like H-β zeolites offers advantages in terms of catalyst recovery and reuse. Zirconium-doped β zeolites, for instance, have demonstrated excellent activity and stability in continuous-flow Friedel-Crafts reactions, providing a pathway for more sustainable production. researchgate.net

Ionic Liquids: Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM][AlCl₄]), can serve as both the solvent and the catalyst, eliminating the need for volatile organic solvents. ajptr.com This approach can lead to high yields of acylated phenols under solvent-free conditions. ajptr.com

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often requires >1 equivalent | Well-established, effective for many substrates | Stoichiometric amounts, corrosive waste, moisture sensitive | digitellinc.com |

| Trifluoromethanesulfonic Acid (TfOH) | Catalytic amounts, mild to forced conditions | Highly efficient, small quantities needed, versatile | Can promote side reactions (O-acylation), corrosive | researchgate.net |

| Zr-β Zeolites | Continuous flow, elevated temperatures | Heterogeneous (recyclable), stable, good for continuous processes | May require higher temperatures, substrate scope can be limited | researchgate.net |

| Ionic Liquids (e.g., [EMIM][AlCl₄]) | Solvent-free, 100-130°C | Green (no volatile solvent), catalyst is part of the medium | Product isolation can be complex, potential viscosity issues | ajptr.com |

The integration of green chemistry principles is a key aspect of modern synthetic design. For the synthesis of this compound, several strategies can be employed to improve its environmental footprint.

Atom Economy: The principle of atom economy assesses how many atoms from the reactants are incorporated into the final product. The Friedel-Crafts trifluoroacetylation of 4-phenylphenol with trifluoroacetic anhydride (B1165640) has a high theoretical atom economy, as the only major byproduct is trifluoroacetic acid, which could potentially be recovered and reused.

Safer Solvents and Catalysts: A significant area of improvement is the replacement of hazardous reagents and solvents. Using biodegradable and less corrosive acids like methanesulfonic acid (MSA) in place of traditional Lewis acids is a viable green alternative. digitellinc.com Furthermore, developing solvent-free reaction conditions, for example by using ionic liquids, minimizes the use of volatile and often toxic organic solvents. ajptr.comresearchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures or for shorter durations reduces energy consumption. The high reactivity of catalysts like TfOH can allow for milder reaction conditions compared to traditional methods. researchgate.net

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of complex molecules like this compound. digitellinc.com

This technology is particularly well-suited for Friedel-Crafts acylations. digitellinc.comresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, which is critical for managing the often exothermic nature of these reactions. This enhanced control can lead to higher selectivity and reduced byproduct formation. rsc.org

Chemical Modification and Derivatization Strategies

The chemical landscape of this compound is dominated by the reactivity of its phenolic hydroxyl group, the two trifluoroacetyl groups, and the appended phenyl ring. Each of these sites can be selectively targeted to yield a diverse array of derivatives.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the polarity, solubility, and electronic properties of the parent molecule.

Etherification: The formation of an ether linkage by reacting the phenolic hydroxyl group with an electrophile is a common strategy. Due to the steric hindrance imposed by the adjacent trifluoroacetyl groups, robust reaction conditions may be necessary to achieve high yields. The Williamson ether synthesis, employing a strong base to deprotonate the phenol followed by reaction with an alkyl halide, is a viable approach. The choice of base and solvent is critical to overcome the steric hindrance and the decreased nucleophilicity of the phenoxide due to the electron-withdrawing nature of the trifluoroacetyl groups.

Table 1: Illustrative Etherification Conditions for Sterically Hindered Phenols Note: This data is representative of sterically hindered phenols and not specific to this compound, for which specific experimental data is not readily available in the cited literature.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl Iodide | NaH | DMF | 25 | >95 |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85-95 |

| Isopropyl Bromide | Cs₂CO₃ | DMF | 100 | 60-70 |

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. researchgate.net Due to the reduced nucleophilicity of the phenol, direct esterification with a carboxylic acid is often inefficient. nih.gov More reactive acylating agents, such as acid chlorides or anhydrides, are typically employed in the presence of a base to facilitate the reaction. researchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the rate of esterification.

Table 2: Representative Esterification of Phenols with Electron-Withdrawing Groups Note: This data is based on general procedures for the esterification of phenols and not specific to this compound.

| Acylating Agent | Base | Catalyst | Solvent | Temperature (°C) |

| Acetyl Chloride | Pyridine (B92270) | None | Dichloromethane | 0-25 |

| Acetic Anhydride | Triethylamine | DMAP | Dichloromethane | 25 |

| Benzoyl Chloride | NaOH (aq) | Phase-Transfer Catalyst | Dichloromethane/H₂O | 25 |

Transformations Involving the Trifluoroacetyl Moieties

The two trifluoroacetyl groups are powerful electron-withdrawing groups that significantly influence the reactivity of the entire molecule. masterorganicchemistry.comwikipedia.org These groups can undergo a variety of transformations, providing access to a range of novel derivatives.

Reduction: The carbonyl groups of the trifluoroacetyl moieties can be reduced to the corresponding alcohols. Selective reduction in the presence of the aromatic ring can be achieved using milder reducing agents. The resulting di-alcohol can be a versatile intermediate for further functionalization.

Condensation Reactions: The carbonyl groups can react with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These condensation reactions can be used to introduce new functional groups and to build heterocyclic rings. For instance, reaction with a substituted hydrazine (B178648) could lead to the formation of pyrazole (B372694) derivatives. The synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones from (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which also contain a trifluoroacetyl group, proceeds via cyclization and can be a model for the reactivity of the target compound. nih.gov

Table 3: Potential Transformations of the Trifluoroacetyl Groups Note: These transformations are proposed based on the known reactivity of trifluoroacetyl groups and related compounds, as specific data for this compound is limited.

| Reagent | Product Type | Potential Conditions |

| NaBH₄ | Di-alcohol | Methanol, 0 °C to rt |

| R-NH₂ | Di-imine | Ethanol, reflux |

| H₂NNH₂ | Dihydrazone/Pyrazole | Ethanol, reflux, acid catalyst |

Modifications of the Phenyl Substituent

The phenyl group at the 4-position of the phenol ring offers another avenue for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto this ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing effect of the substituted phenol moiety on the incoming electrophile will be influenced by both steric and electronic factors. Due to the bulky nature of the 4-(2,6-bis(trifluoroacetyl)hydroxyphenyl) group, substitution at the ortho positions of the pendant phenyl ring may be sterically hindered. Therefore, substitution at the para position is often favored.

Cross-Coupling Reactions: If the phenyl substituent is pre-functionalized with a halide (e.g., bromo or iodo), it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups, respectively, leading to the synthesis of complex biaryl and other conjugated systems. For a Suzuki coupling, a boronic acid or ester would be reacted with the halogenated derivative in the presence of a palladium catalyst and a base.

Table 4: Illustrative Cross-Coupling Reactions on Aryl Halides Note: This table provides general conditions for Suzuki cross-coupling reactions and is not specific to derivatives of this compound.

| Coupling Partner | Catalyst | Base | Solvent |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Alkene | Pd(OAc)₂ | Et₃N | DMF |

| Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF |

Investigations into Chemical Reactivity, Mechanism, and Tautomerism

Electrophilic and Nucleophilic Reactivity of the Phenolic Core

The reactivity of the phenolic core in 4-Phenyl-2,6-bis(trifluoroacetyl)phenol is significantly influenced by the electronic properties of its substituents. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, a common reaction for phenols. pku.edu.cn However, the presence of two trifluoroacetyl groups at the ortho positions dramatically alters this reactivity. These groups are powerful electron-withdrawing moieties, which deactivate the aromatic ring towards electrophilic attack.

Conversely, the electron-deficient nature of the aromatic ring, coupled with the acidic proton of the hydroxyl group, enhances its propensity to act as a nucleophile in its deprotonated phenoxide form. The resulting phenoxide would be stabilized by the inductive effect of the trifluoroacetyl groups.

Table 1: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Low | Strong deactivation of the aromatic ring by two electron-withdrawing trifluoroacetyl groups. |

| Nucleophilic Attack (as phenoxide) | High | The electron-withdrawing groups stabilize the negative charge on the phenoxide, making it a good nucleophile. |

Role as a Brønsted Acid Catalyst in Organic Transformations

The presence of the two trifluoroacetyl groups is expected to significantly increase the acidity of the phenolic proton through a strong inductive effect. This enhanced acidity suggests that this compound could function as an effective Brønsted acid catalyst in various organic transformations. Brønsted acids are crucial catalysts for a wide range of reactions, including additions, substitutions, and ring-openings. rsc.org

A key application of Brønsted acid catalysis is the activation of carbonyl compounds. The acidic proton of this compound could protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This is a fundamental step in many important reactions such as acetal (B89532) formation, esterification, and aldol (B89426) reactions. While direct studies on this specific phenol (B47542) are lacking, the principle is well-established for other strong acid catalysts.

The mechanism of Brønsted acid-catalyzed reactions often involves the formation of a key intermediate through protonation. For instance, in the addition of phenols to olefins, a proposed mechanism involves a concerted, eight-membered-ring transition state where the alkene is protonated by the acid catalyst, generating significant carbocation character. pku.edu.cn It is plausible that this compound could facilitate similar pathways. DFT calculations on related systems have shown that the stability of such transition states is crucial for the reaction outcome. pku.edu.cn

Participation in Condensation, Cyclization, and Coupling Reactions

The structural features of this compound, namely the phenolic hydroxyl group and the diketone-like functionality of the trifluoroacetyl groups, suggest its potential involvement in various condensation, cyclization, and coupling reactions.

Condensation reactions are a cornerstone of organic synthesis. For example, the synthesis of certain bisphenol derivatives involves the condensation of ketones with phenols. orgsyn.org While not directly involving the title compound, this highlights a potential reactive pathway.

A highly relevant transformation is the synthesis of pyridine (B92270) derivatives. For instance, 2-Phenyl-4,6-bis(trifluoromethyl)pyridine can be synthesized via a reductive cyclization of O-acyl oximes and hexafluoroacetylacetone. chemrxiv.org This reaction underscores the utility of the 1,3-dicarbonyl moiety, which is structurally analogous to the two trifluoroacetyl groups on the phenol ring, in forming heterocyclic systems. It is conceivable that this compound could participate in similar cyclization reactions to form novel heterocyclic structures.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity.

To date, specific kinetic and thermodynamic data for reactions involving this compound have not been reported in the literature. However, such studies would be invaluable for elucidating reaction mechanisms. Kinetic studies, for example, could determine the order of the reaction with respect to the reactants and catalyst, providing insights into the rate-determining step. Thermodynamic studies would reveal the relative stabilities of reactants, intermediates, and products, which is crucial for understanding reaction feasibility and equilibrium positions. In related systems, such as the dehydrogenation of alkenones to phenols, kinetic and mechanistic analyses have been instrumental in understanding the reaction pathway, including the role of keto-enol tautomerism. acs.org

Identification and Characterization of Reaction Intermediates

The reactions involving this compound, particularly those concerning the trifluoroacetyl moieties, are expected to proceed through various reactive intermediates. While direct experimental studies on this specific molecule are not extensively documented, analogies can be drawn from the reactivity of other β-diketones and phenols.

In reactions such as electrophilic additions or nucleophilic attacks on the carbonyl carbons, the stability of the intermediates is paramount. The presence of two strongly electron-withdrawing trifluoroacetyl groups enhances the electrophilicity of the carbonyl carbons, making them susceptible to attack by nucleophiles. The resulting tetrahedral intermediates are stabilized by the delocalization of the negative charge.

Furthermore, under acidic conditions, protonation of the carbonyl oxygen can occur, leading to the formation of an oxonium ion intermediate. researchgate.net This intermediate is highly activated towards nucleophilic attack. In the context of reactions involving the phenolic hydroxyl group, phenoxide or phenonium ion intermediates can be formed, depending on the reaction conditions. The stability of these intermediates will be modulated by the electronic effects of both the phenyl and the bis(trifluoroacetyl) substituents. For instance, in superacidic media, phenols are known to be protonated on the aromatic ring, forming arenium ion intermediates. researchgate.net

In photochemical reactions, excited state species would be the key intermediates. The presence of intramolecular hydrogen bonds can significantly alter the potential energy surfaces of the excited states, potentially quenching certain reaction pathways that are observed in unhindered phenols. researchgate.net

Transition State Analysis and Reaction Coordinate Mapping

Understanding the transition states is crucial for elucidating the reaction mechanisms of this compound. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction coordinates and calculating the energies of transition states.

For processes like tautomerization, the transition state involves the transfer of a proton. In the case of keto-enol tautomerism, this can occur through a four-membered ring transition state. orientjchem.org The energy barrier for this transition is influenced by steric and electronic factors. For 3-phenyl-2,4-pentanedione, the calculated barrier height for the tautomerization reaction is around 30-31 kcal/mol in various solvents. orientjchem.org Given the structural similarities, the transition state for proton transfer between the two enol forms of this compound is expected to have a relatively low energy barrier due to the formation of a stable, quasi-aromatic six-membered ring.

The steric hindrance imposed by the bulky trifluoroacetyl groups can influence the geometry and energy of the transition states for reactions at the ortho positions. rsc.org This steric crowding can raise the activation energy for certain transformations, thereby affecting the reaction kinetics.

Studies on Enol-Enol Tautomerism and Intramolecular Hydrogen Bonding

A significant feature of 2,6-diacylphenols, including this compound, is the existence of strong intramolecular hydrogen bonds and the possibility of enol-enol tautomerism. The phenolic proton can form a hydrogen bond with either of the two carbonyl oxygen atoms of the trifluoroacetyl groups. This leads to a dynamic equilibrium between two symmetric enol tautomers.

This intramolecular hydrogen bonding is a key factor in stabilizing the enol form over the keto form. researchgate.netmdpi.com In many β-diketones, the enol form is the dominant species in solution. nih.gov The hydrogen bond is often described as a Resonance-Assisted Hydrogen Bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the resulting six-membered ring. mdpi.com

The equilibrium between the two enol forms involves the shuttling of the phenolic proton between the two oxygen atoms. This process is typically very fast on the NMR timescale, resulting in an averaged signal for the protons involved. nih.gov

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium in β-diketones is known to be sensitive to the solvent environment. rsc.orgresearchgate.netresearchgate.net The polarity and hydrogen-bonding capability of the solvent can significantly influence the relative stability of the different tautomeric forms.

In nonpolar solvents, intramolecular hydrogen bonds are favored, and thus the enol form of β-diketones predominates. researchgate.net For this compound, the two intramolecularly hydrogen-bonded enol tautomers would be the major species in solvents like cyclohexane (B81311) or carbon tetrachloride.

In polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the solute. This can disrupt the intramolecular hydrogen bond and potentially stabilize the keto tautomer to a greater extent. orientjchem.org However, for β-diketones with strong intramolecular hydrogen bonds, the enol form often remains dominant even in polar solvents. researchgate.net Studies on analogous compounds have shown that polar solvents tend to stabilize the keto form due to the higher polarity of the keto tautomer compared to the enol form. orientjchem.org

The equilibrium constant (KT = [enol]/[keto]) is a quantitative measure of the solvent's effect. While specific data for this compound is not available, the general trend observed for similar compounds is a decrease in KT with increasing solvent polarity.

Table 1: Illustrative Solvent Effects on the Tautomeric Equilibrium of a Generic β-Diketone

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Hexane | 1.88 | Enol |

| Chloroform | 4.81 | Enol |

| Acetone | 20.7 | Enol/Keto Mixture |

| Methanol | 32.7 | Keto |

| Water | 80.1 | Keto |

This table provides a generalized representation of solvent effects on β-diketone tautomerism and is not specific to this compound.

Spectroscopic Probes for Tautomeric Forms

Spectroscopic techniques are invaluable for identifying and characterizing the different tautomeric forms of this compound.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies in the IR spectrum can distinguish between the keto and enol forms.

Enol Form: A broad O-H stretch is expected in the range of 3200-2500 cm-1 due to strong intramolecular hydrogen bonding. The conjugated carbonyl group will show a stretching vibration at a lower frequency, typically between 1640 and 1580 cm-1. nih.gov

Keto Form: A sharp O-H stretch for the phenol would appear around 3600 cm-1 in a non-polar solvent. The non-conjugated carbonyl groups would exhibit stretching vibrations at higher frequencies, generally in the range of 1790-1687 cm-1 for fluorinated ketones. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shift of the enolic proton is a key indicator. Due to the strong intramolecular hydrogen bond, this proton is highly deshielded and appears far downfield, typically in the range of 12-16 ppm. The rapid exchange between the two enol forms would result in a single, averaged peak for the enolic proton.

¹³C NMR: The chemical shifts of the carbonyl and enolic carbons are also diagnostic. In the enol form, the carbons involved in the C=C double bond will appear in the olefinic region, while the carbonyl carbon will be shifted upfield compared to a typical ketone.

¹⁹F NMR: The fluorine atoms of the trifluoroacetyl groups are sensitive to the electronic environment. The presence of two enol tautomers in equilibrium might be reflected in the ¹⁹F NMR spectrum, although rapid exchange would likely lead to a single, averaged signal.

UV-Vis Spectroscopy: The electronic transitions of the different tautomers can be observed using UV-Vis spectroscopy. The enol form, with its extended π-conjugation, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). researchgate.net

Table 2: Characteristic Spectroscopic Data for Trifluoromethyl-β-diketone Enol Tautomers

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| IR Spectroscopy | Chelated C=O Stretch | 1580–1640 cm-1 nih.gov |

| ¹H NMR Spectroscopy | Enolic -OH Proton | 12–16 ppm |

| UV-Vis Spectroscopy | π → π* Transition | > 250 nm researchgate.net |

This table presents typical data for analogous compounds and serves as a guide for the expected spectroscopic features of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei within a molecule. For 4-Phenyl-2,6-bis(trifluoroacetyl)phenol, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous signal assignment.

Multi-dimensional NMR techniques are powerful for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in confirming the spin systems of the two aromatic rings. The protons on the central phenol (B47542) ring and the protons on the 4-phenyl substituent would each show distinct correlation patterns, allowing for their unambiguous assignment. For instance, the protons on the phenyl group would exhibit a characteristic coupling pattern, which can be traced through the cross-peaks in the COSY spectrum. science.govyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This technique is crucial for assigning the carbon signals of the aromatic rings by linking them to their attached protons. science.govyoutube.com The HSQC spectrum would show correlations between the aromatic protons and their corresponding carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying quaternary carbons, such as the carbon atoms of the carbonyl groups in the trifluoroacetyl substituents and the carbon atoms at the points of substitution on the phenolic ring. science.govyoutube.com For example, a correlation between the phenolic hydroxyl proton and the carbon atoms of the trifluoroacetyl groups would confirm their proximity.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for the core structure is provided below. Actual values can vary based on solvent and experimental conditions. rsc.orgchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 9.0 - 12.0 | - |

| Aromatic CH (Phenol Ring) | 7.5 - 8.5 | 115 - 135 |

| Aromatic CH (Phenyl Ring) | 7.2 - 7.8 | 125 - 130 |

| Quaternary C (Phenol Ring) | - | 130 - 160 |

| Quaternary C (Phenyl Ring) | - | 135 - 145 |

| Carbonyl C (C=O) | - | 180 - 190 (quartet due to coupling with ¹⁹F) |

| Trifluoromethyl C (CF₃) | - | 110 - 125 (quartet due to ¹JCF) |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the trifluoroacetyl groups. acs.org The chemical shift of the ¹⁹F signal is influenced by factors such as the electronic environment, solvent polarity, and the potential for intramolecular interactions. dovepress.comdovepress.comresearchgate.net

In this compound, the two trifluoroacetyl groups are chemically equivalent due to the free rotation around the C-C bond connecting the phenyl ring. Therefore, a single sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift for trifluoroacetyl groups typically falls in the range of -67 to -85 ppm relative to CFCl₃. dovepress.comresearchgate.net The exact chemical shift can provide insights into the degree of electron withdrawal and the local molecular environment. dovepress.com

| Functional Group | Expected ¹⁹F Chemical Shift Range (ppm) | Expected Multiplicity |

| -COCF₃ | -67 to -85 | Singlet |

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure of this compound in its solid form, including both crystalline and amorphous states. rsc.orgacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. us.esdtic.milscispace.com

In the solid state, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, can lead to differences in chemical shifts compared to the solution state. rsc.org Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformations. scispace.com

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mpg.de This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated exact mass for C₁₆H₇F₆O₃ (M-H)⁻ would be compared to the experimentally measured value to verify the molecular formula. doi.org

| Ion | Calculated Exact Mass |

| [C₁₆H₈F₆O₃ + H]⁺ | 363.0450 |

| [C₁₆H₈F₆O₃ - H]⁻ | 361.0305 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For phenolic compounds, derivatization, such as trimethylsilylation, can be employed to improve their volatility and ionization efficiency in the mass spectrometer. nist.gov

In an MS/MS experiment of the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would be expected. mdpi.comnih.govhelsinki.finih.gov These could include the loss of one or both trifluoroacetyl groups, as well as cleavages within the aromatic rings. The analysis of these fragment ions allows for the confirmation of the presence and location of the substituents on the phenol ring.

A hypothetical fragmentation table for the [M-H]⁻ ion is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 361.03 | 264.04 | COCF₂ | Loss of a trifluoroacetyl radical |

| 361.03 | 167.05 | 2 x COCF₃ | Loss of both trifluoroacetyl groups |

| 264.04 | 167.05 | COCF₃ | Subsequent loss of the second trifluoroacetyl group |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. A detailed analysis of the crystal structure of this compound would elucidate these forces, which are fundamental to understanding the physical properties of the solid material. It is anticipated that the packing would be influenced by a combination of hydrogen bonding, involving the phenolic hydroxyl group, and various non-covalent interactions.

Key expected intermolecular interactions would include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can interact with acceptor atoms on neighboring molecules, such as the carbonyl oxygen atoms of the trifluoroacetyl groups or even the fluorine atoms.

π-π Stacking: The presence of two aromatic rings (the phenyl substituent and the phenol ring) suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

Halogen Bonding: The electronegative fluorine atoms of the trifluoromethyl groups could participate in halogen bonding with electron-donating atoms.

A thorough analysis would involve the identification and characterization of these interactions, including their geometries and distances, to provide a complete picture of the supramolecular architecture.

The conformational flexibility of this compound is another critical aspect that would be defined by single-crystal X-ray diffraction. This includes the dihedral angles between the phenyl ring and the phenol ring, as well as the orientation of the two trifluoroacetyl groups. These groups can rotate around the C-C bonds connecting them to the phenol ring, and their final conformation in the crystal is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular packing forces.

The refinement of bond parameters, such as bond lengths and angles, would provide highly accurate data for comparison with theoretical calculations and with data from related structures. For instance, the C-F bond lengths in the trifluoromethyl groups and the C=O and C-C bond lengths of the acetyl groups would be of particular interest. Any significant deviations from standard values could indicate electronic effects or steric strain within the molecule.

Table of Expected Crystallographic Parameters for this compound

| Parameter | Expected Information from X-ray Diffraction Analysis |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Molecules per Unit Cell (Z) | To be determined |

| Key Bond Lengths (Å) | C-C, C-O, C=O, C-F |

| Key Bond Angles (°) | Angles defining the geometry of the rings and substituents |

| Dihedral Angles (°) | Phenyl-Phenol, Phenol-C(O)CF₃ |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. These methods are complementary, as the selection rules for vibrational transitions differ.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the various functional groups present:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group, with its position and shape influenced by hydrogen bonding.

C=O Stretch: Strong absorptions in the IR spectrum, likely between 1650 and 1750 cm⁻¹, would correspond to the stretching vibrations of the two carbonyl groups. The presence of the electron-withdrawing trifluoromethyl groups would be expected to shift these bands to higher wavenumbers compared to unsubstituted acetophenones.

C-F Stretches: Strong bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) would confirm the presence of the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

By comparing the experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This comparison can also provide insights into the conformational isomers present in the sample, as different conformers may exhibit distinct vibrational frequencies.

Table of Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Phenolic O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Carbonyl C=O Stretch | 1650-1750 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1100-1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 650-900 | IR |

Theoretical and Computational Chemistry for Predictive Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No published research was found that specifically applies Density Functional Theory to analyze the electronic structure and reactivity of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol .

There are no available studies that report on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for This compound .

Information regarding the electrostatic potential surface mapping of This compound is not present in the reviewed literature.

Ab Initio and Semi-Empirical Methods for Molecular Properties

No specific research articles were identified that employ ab initio or semi-empirical computational methods to determine the molecular properties of This compound .

Molecular Dynamics Simulations for Conformational Studies and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations can provide critical insights into its flexibility, preferred shapes (conformations), and the energetic barriers between these shapes. This information is vital for understanding its interactions with biological targets or other molecules.

While specific molecular dynamics studies on this compound are not extensively available in the public literature, the principles of such analyses can be understood from studies on structurally related substituted phenols and aromatic compounds. An MD simulation of this molecule would primarily focus on the rotational freedom around several key single bonds.

The most significant conformational flexibility in this compound arises from the rotation of the phenyl group and the two trifluoroacetyl groups relative to the central phenol (B47542) ring. These rotations are not entirely free and are governed by a complex interplay of steric hindrance and electronic interactions. The bulky trifluoroacetyl groups at the ortho positions are expected to create significant steric clash, heavily influencing the orientation of the adjacent phenyl group.

A theoretical MD study would typically involve defining a force field, which is a set of parameters that describe the potential energy of the molecule's structure. These parameters account for bond stretching, angle bending, and torsional (dihedral) angles, as well as non-bonded van der Waals and electrostatic interactions. The simulation then solves Newton's equations of motion for the atoms of the molecule, allowing its trajectory and conformational changes to be tracked over a set period, often from nanoseconds to microseconds.

The primary goals of such a simulation would be to:

Identify the low-energy, stable conformations of the molecule.

Determine the dihedral angles that define these stable conformations.

Calculate the energy barriers for rotation between different conformations.

Analyze the intramolecular hydrogen bonding possibilities, particularly involving the phenolic hydroxyl group and the oxygen atoms of the trifluoroacetyl groups.

Detailed Research Findings

The orientation of the trifluoroacetyl groups themselves is also critical. Rotation around the C(ring)-C(carbonyl) bonds would be analyzed to find the most stable arrangement, which typically seeks to minimize repulsion between the electronegative oxygen and fluorine atoms and other parts of the molecule.

The following table represents a hypothetical summary of the kind of data that a molecular dynamics simulation of this compound could generate. The values are illustrative and serve to demonstrate the type of findings one would expect from such a study.

| Dihedral Angle | Description | Predicted Stable Angle(s) | Estimated Rotational Energy Barrier (kcal/mol) |

| C1-C2-Cα-Cβ | Rotation of the Phenyl Group | ~45°, 135°, 225°, 315° | 5 - 10 |

| C1-C2-C(O)-CF3 | Rotation of Trifluoroacetyl Group 1 | ~30°, 150° | 3 - 6 |

| C5-C6-C(O)-CF3 | Rotation of Trifluoroacetyl Group 2 | ~30°, 150° | 3 - 6 |

| H-O-C1-C2 | Orientation of Phenolic Hydrogen | ~0° (planar with ring) | 2 - 4 |

Exploration of Applications in Advanced Organic Synthesis and Materials Chemistry Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol, dictated by its phenolic hydroxyl group and two electrophilic trifluoroacetyl moieties, positions it as a valuable starting material for the synthesis of complex molecules. These features allow for a range of chemical transformations, making it a multifaceted building block.

Scaffold for Novel Fluorinated Heterocyclic Systems

The 1,3-dicarbonyl-like arrangement of the two trifluoroacetyl groups on the phenol (B47542) ring makes this compound an ideal precursor for the synthesis of various fluorinated heterocyclic systems. The presence of trifluoromethyl groups is known to enhance the metabolic stability and binding affinity of molecules, making such heterocycles of great interest in medicinal chemistry. mdpi.com

One of the most well-established reactions for forming five-membered heterocycles is the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to yield pyrazoles. mdpi.commdpi.com In a similar fashion, this compound can react with hydrazine or its substituted derivatives. The reaction is anticipated to proceed via a cyclocondensation reaction, where the nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the trifluoroacetyl groups, leading to the formation of a pyrazole (B372694) ring fused or linked to the phenolic core. The general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a robust and widely applicable method. mdpi.comorganic-chemistry.org

The reaction of this compound with hydrazine hydrate (B1144303) would likely yield a trifluoromethyl-substituted pyrazolylphenol. The reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity of the reaction when unsymmetrical hydrazines are used. mdpi.comnih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle | Potential Significance |

|---|---|---|

| Hydrazine Hydrate | Trifluoromethyl-substituted pyrazolylphenol | Core structure for pharmaceuticals |

| Phenylhydrazine | N-phenyl-trifluoromethyl-substituted pyrazolylphenol | Building block for agrochemicals |

Precursor for Specialized Reagents and Ligands

The phenolic hydroxyl group and the phenyl substituent of this compound can be chemically modified to create specialized reagents and ligands for various chemical transformations, including catalysis. The strong electron-withdrawing nature of the two trifluoroacetyl groups significantly increases the acidity of the phenolic proton, which can influence its reactivity in derivatization reactions. acs.org

For instance, the phenolic oxygen can be used to anchor the molecule to a solid support or to another molecular entity. Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, although the deactivating effect of the trifluoroacetyl groups needs to be considered.

The synthesis of ligands containing fluorinated motifs is an active area of research. nih.gov These ligands can be used in transition metal catalysis to fine-tune the electronic properties and stability of the catalyst. The derivatization of this compound could lead to novel phosphine, amine, or ether-based ligands with unique steric and electronic profiles.

Contribution to Polymer Chemistry and Functional Materials Research

Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. qualitas1998.netman.ac.ukrsc.org this compound, with its multiple reactive sites and fluorine content, is a promising candidate for the development of new functional materials.

Monomer or Co-monomer in Polymerization Studies

The phenolic hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. For example, it can be reacted with diacyl chlorides or diepoxides to form polyesters or polyethers, respectively. The resulting polymers would possess trifluoromethyl groups pendant to the polymer backbone, which could impart desirable properties such as increased solubility in specific solvents and altered thermal characteristics. The use of phenolic compounds in polymerization is a well-established method for creating a variety of functional polymers. researchgate.net

Role in the Synthesis of Fluorinated Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. The rigid structure and defined geometry of this compound make it an attractive building block for the synthesis of fluorinated organic frameworks. The trifluoromethyl groups would line the pores of the resulting framework, creating a fluorous environment that could be exploited for selective guest uptake or catalysis. The synthesis of fluorinated biphenyls and their use in developing MOFs and other porous polymers has been previously reported. nih.gov

Development as a Specialty Reagent for Specific Organic Transformations

Beyond its role as a building block, this compound has the potential to be developed into a specialty reagent for specific organic transformations. The combination of its acidic phenol group and electrophilic carbonyls could be harnessed for unique reactivity.

For instance, the compound could serve as a catalyst or promoter in reactions that benefit from a Brønsted acid with a specific steric and electronic environment. The trifluoroacetyl groups can also participate in various reactions. For example, they could be transformed into other functional groups, or they could act as activating groups for reactions on the aromatic ring. The development of novel reagents for deoxyfluorination of phenols, for example, highlights the continuous search for new and effective reagents in organic synthesis. acs.orgacs.org While not a direct application, it underscores the value of novel fluorinated compounds.

Table 2: Summary of Potential Applications

| Application Area | Specific Use | Key Features Utilized |

|---|---|---|

| Organic Synthesis | Scaffold for Heterocycles | 1,3-Dicarbonyl-like structure |

| Precursor for Ligands | Phenolic OH, Phenyl group | |

| Materials Science | Monomer for Polymers | Phenolic OH |

| Building Block for MOFs/COFs | Rigid structure, Trifluoromethyl groups |

| Specialty Reagents | Catalyst/Promoter | Acidity, Electrophilic carbonyls |

Application in Electrophilic Acylations

The structure of this compound, with two trifluoroacetyl groups, suggests that it is the product of a double Friedel-Crafts acylation of 4-phenylphenol (B51918). Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto an aromatic ring. organic-chemistry.orgmdpi.com The use of trifluoroacetic anhydride (B1165640) as the acylating agent is known to be effective, often catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH). google.comjlu.edu.cnresearchgate.net

The synthesis of the title compound would likely involve the reaction of 4-phenylphenol with an excess of a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong acid catalyst. The electron-donating hydroxyl group of 4-phenylphenol directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the phenyl group, acylation occurs at the two ortho positions.

The presence of the first trifluoroacetyl group, a strong deactivator, would make the introduction of the second group more challenging, likely requiring forcing reaction conditions. Research on the acylation of aromatic compounds with carboxylic acids in the presence of trifluoroacetic anhydride indicates that such reactions can be carried out under solvent-free conditions or with the assistance of other catalysts to drive the reaction to completion. oakwoodchemical.comnih.gov

The reactivity of this compound itself in further electrophilic acylations is expected to be extremely low. The two trifluoroacetyl groups are powerful electron-withdrawing groups, which, along with the phenolic oxygen, significantly deactivate the aromatic ring towards further electrophilic attack.

Table 1: Plausible Reaction Parameters for the Synthesis of this compound via Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Substrate | 4-Phenylphenol | The starting aromatic phenol. |

| Acylating Agent | Trifluoroacetic anhydride | Provides the trifluoroacetyl group; highly reactive. organic-chemistry.orgresearchgate.net |

| Catalyst | Trifluoromethanesulfonic acid (TfOH) or similar strong acid | Activates the acylating agent for electrophilic attack. google.com |

| Stoichiometry | >2 equivalents of acylating agent | To ensure di-acylation of the phenol ring. |

| Temperature | Elevated temperatures | To overcome the deactivating effect of the first acyl group. jlu.edu.cn |

| Solvent | Neat (solvent-free) or a high-boiling inert solvent | To facilitate the reaction under potentially harsh conditions. oakwoodchemical.com |

Reactions with Nucleophiles and Binucleophiles

The chemical behavior of this compound is largely dictated by the two trifluoroacetyl groups, which render the carbonyl carbons highly electrophilic. This enhanced electrophilicity makes the compound susceptible to attack by a variety of nucleophiles. The arrangement of the two acyl groups flanking the hydroxyl group creates a system analogous to a 1,3-diketone. Such structures are well-known precursors for the synthesis of various heterocyclic compounds through reactions with binucleophiles. researchgate.netolemiss.edu

The presence of trifluoromethyl groups is known to influence the reactivity and regioselectivity of reactions involving 1,3-dicarbonyl compounds. organic-chemistry.org Studies on fluorinated β-diketones show that they readily react with hydrazines and hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. organic-chemistry.orgnih.govacademie-sciences.frorganic-chemistry.orgrasayanjournal.co.in

Reactions with Hydrazine Derivatives:

The reaction of this compound with hydrazine or its derivatives is expected to yield substituted pyrazoles. The general mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. organic-chemistry.orgresearchgate.net The reaction of 1,3-diketones with hydrazines is a well-established and rapid method for pyrazole synthesis. researchgate.netolemiss.edu The high electrophilicity of the trifluoroacetyl carbonyls in the title compound would likely facilitate this condensation.

Reactions with Hydroxylamine:

Similarly, the reaction with hydroxylamine is anticipated to produce isoxazole (B147169) derivatives. The mechanism parallels that of pyrazole formation, with the initial formation of an oxime followed by cyclization and dehydration. The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a common synthetic route. organic-chemistry.orgrasayanjournal.co.in The use of fluorinated diketones in such reactions has been shown to be effective.

Table 2: Predicted Products from the Reaction of this compound with Binucleophiles

| Binucleophile | Predicted Heterocyclic Product | General Reaction Type |

| Hydrazine (H₂NNH₂) | 3,5-bis(trifluoromethyl)-4-(4-phenylphenoxy)pyrazole | Knorr pyrazole synthesis researchgate.net |

| Substituted Hydrazines (R-NHNH₂) | 1-Substituted-3,5-bis(trifluoromethyl)-4-(4-phenylphenoxy)pyrazole | Cyclocondensation organic-chemistry.org |

| Hydroxylamine (H₂NOH) | 3,5-bis(trifluoromethyl)-4-(4-phenylphenoxy)isoxazole | Isoxazole synthesis from 1,3-diketones |

The phenyl group at the 4-position of the phenol ring is expected to remain intact during these transformations, providing a bulky, lipophilic substituent on the resulting heterocyclic core. This could be a desirable feature in the design of new materials or biologically active molecules. The trifluoromethyl groups, known for their ability to enhance metabolic stability and binding affinity in pharmaceuticals, would also be incorporated into the final heterocyclic products. academie-sciences.fr

Emerging Methodologies and Future Research Directions

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For 4-Phenyl-2,6-bis(trifluoroacetyl)phenol, AI could be instrumental in several key areas:

Reaction Optimization: ML models can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, and reaction time) to identify optimal conditions for its synthesis and subsequent functionalization, maximizing yield and minimizing byproducts. researchgate.net A closed-loop system, where an AI algorithm designs experiments that are then performed by an automated synthesis robot, could rapidly identify the best conditions for reactions involving this fluorinated phenol (B47542). technologynetworks.comnih.gov

Predicting Reactivity: By analyzing the electronic and steric properties of the molecule, AI tools could predict its reactivity towards various reagents, guiding the design of new synthetic transformations. This is particularly valuable for a molecule with multiple reactive sites.

De Novo Design: Generative models could design novel derivatives of this compound with tailored properties for specific applications, such as enhanced catalytic activity or specific binding affinities.

A hypothetical application of AI in optimizing a Suzuki-Miyaura coupling reaction involving a derivative of this compound is presented in the table below.

| Parameter | Range Explored by AI | Optimal Condition Identified | Predicted Yield (%) |

| Temperature (°C) | 60-120 | 95 | 92 |

| Catalyst Loading (mol%) | 0.5-5.0 | 1.2 | 92 |

| Ligand | XPhos, SPhos, RuPhos | SPhos | 92 |

| Base | K2CO3, Cs2CO3, K3PO4 | K3PO4 | 92 |

Exploration of Photoredox and Electrochemistry Applications

Modern synthetic methods like photoredox and electrochemistry offer green and efficient alternatives to traditional synthetic protocols. mdpi.comnih.gov These techniques, which utilize light or electricity to drive chemical reactions, could open new avenues for the functionalization of this compound. researchgate.netnih.govacs.org

Photoredox Catalysis: The trifluoroacetyl groups on the phenol ring are strongly electron-withdrawing, which can influence the molecule's photophysical properties. This could be exploited in photoredox cycles where the molecule itself or a derivative acts as a photosensitizer or a reactive intermediate. acs.org For instance, visible-light-mediated C-H functionalization could be explored to introduce new substituents onto the phenyl ring or the phenolic core. nih.gov

Electrochemistry: Electrochemical methods provide a powerful tool for generating reactive species under mild conditions. researchgate.net Anodic oxidation of this compound could generate a phenoxy radical, which could then participate in various coupling reactions to form C-C or C-O bonds. This approach avoids the use of harsh chemical oxidants. mdpi.com

Biocatalytic Approaches for Chemo-, Regio-, and Enantioselective Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, often under mild and environmentally friendly conditions. acs.org For a multifunctional molecule like this compound, enzymes could provide solutions to key selectivity challenges.

Chemo- and Regioselectivity: Enzymes such as lipases or proteases could be employed for the selective hydrolysis or esterification of one of the trifluoroacetyl groups, or for reactions at the phenolic hydroxyl group, without affecting other parts of the molecule. nih.gov

Enantioselectivity: If the molecule were to be functionalized to create a chiral center, enzymes could be used to produce a single enantiomer with high purity. This is particularly important in the synthesis of pharmaceuticals and agrochemicals.

Directed Evolution: Through techniques like directed evolution, enzymes could be tailored specifically for reactions involving this compound, enhancing their efficiency and selectivity for this non-natural substrate.

An example of a potential biocatalytic transformation is the tyrosinase-mediated oxidation of the phenol to a catechol derivative, which could then be further functionalized. nih.gov

Application in Supramolecular Chemistry and Host-Guest Interactions

The unique electronic and structural features of this compound make it an intriguing building block for supramolecular chemistry. brighton.ac.uk The presence of trifluoromethyl groups can lead to specific intermolecular interactions, such as fluorine-aromatic or fluorine-fluorine interactions, which can be exploited in the design of self-assembling systems. nih.govresearchgate.net

The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens of the trifluoroacetyl groups can act as hydrogen bond acceptors. This combination of functionalities could be used to construct complex supramolecular architectures through hydrogen bonding. brighton.ac.uk The fluorinated nature of the compound could also be leveraged to create fluorinated interfaces with unique properties. uq.edu.au

Advanced In-Operando Characterization Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, advanced in-operando characterization techniques are invaluable. Techniques such as in-situ NMR, Raman spectroscopy, and FTIR spectroscopy allow for the real-time monitoring of reacting species, providing insights into reaction pathways and the formation of transient intermediates. This data is crucial for optimizing reaction conditions and for developing more efficient synthetic processes.

Challenges and Opportunities in Scaling Research Methodologies for Specialized Fluorinated Compounds

The transition from laboratory-scale synthesis to industrial production of specialized fluorinated compounds like this compound presents several challenges. rsc.orgnih.gov These include the often-harsh conditions required for fluorination reactions, the potential for the generation of hazardous byproducts, and the high cost of fluorinating reagents. researchgate.net

However, these challenges also create opportunities for innovation. The development of more sustainable and scalable fluorination methods, such as late-stage fluorination and the use of flow chemistry, could significantly impact the accessibility of this and other fluorinated molecules. acs.org Furthermore, the unique properties of fluorinated compounds often justify the investment in overcoming these synthetic hurdles, as they can lead to materials and pharmaceuticals with enhanced performance.

Unexplored Reactivity Patterns and Novel Synthetic Targets for this compound

The rich functionality of this compound suggests a wide range of unexplored reactivity patterns. The interplay between the phenolic hydroxyl group, the aromatic rings, and the two trifluoroacetyl groups could lead to novel and unexpected chemical transformations.

Future research could focus on:

Cyclization Reactions: Intramolecular reactions leading to the formation of novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions at various positions on the molecule.

Derivatization of the Trifluoroacetyl Groups: Exploring the chemistry of the trifluoroacetyl groups beyond simple hydrolysis, such as their conversion to other functional groups.

The exploration of these new reactions will undoubtedly lead to the synthesis of novel derivatives of this compound with potentially valuable applications in materials science, catalysis, and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.